

# Analytical Method Validation for Propylparaben Sodium

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## Compound Focus: Propylparaben Sodium

CAS No.: 35285-69-9

Cat. No.: S742810

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**Propylparaben Sodium** (Propyl p-hydroxybenzoate, sodium salt; CAS 35285-69-9) is a widely used preservative in pharmaceutical, cosmetic, and food products [1]. To ensure its accurate quantification and the stability of drug products, robust, validated analytical methods are essential. This document summarizes validated chromatographic methods for assaying **Propylparaben Sodium** and provides detailed protocols for key validation experiments.

## Chemical Profile & Properties

- **CAS No.:** 35285-69-9 [1]
- **Molecular Formula:**  $C_{10}H_{11}O_3Na$  [1]
- **Molecular Weight:** 202.19 g/mol (as the sodium salt)
- **Description:** White, hygroscopic, crystalline powder [2].
- **Solubility:** Freely soluble in water; soluble in 50% ethanol [2].
- **pH (1% solution):** Between 9.5 and 10.5 [2].

## Summary of Validated Chromatographic Methods

The table below compares two stability-indicating methods suitable for the simultaneous determination of **Propylparaben Sodium** (SPP) alongside other active ingredients and preservatives.

- **Table 1: Comparison of RP-UPLC and HPLC Methods**

Parameter	Method 1: Reverse-Phase UPLC [3]	Method 2: Reverse-Phase HPLC [4]
<b>Application</b>	Simultaneous determination with Ketorolac Tromethamine and Sodium Methylparaben in topical gel.	Simultaneous determination with Sodium Diclofenac, Methylparaben, and a degradation product in topical emulgel.
<b>Stationary Phase</b>	Acquity BEH C18 (50 mm x 2.1 mm, 1.7 $\mu\text{m}$ )	SUPELCO Discovery C18 (conventional dimensions)
<b>Mobile Phase</b>	Triethylamine buffer (pH 2.5):THF:Methanol (665:35:300, v/v/v)	Phosphate buffer (pH 7.0):Methanol (35:65, v/v)
<b>Flow Rate</b>	0.40 mL/min	~1.0 mL/min
<b>Detection</b>	UV at 252 nm	UV at 254 nm
<b>Injection Volume</b>	2 $\mu\text{L}$	Not specified (conventional, e.g., 10-20 $\mu\text{L}$ )
<b>Column Temp.</b>	40 $^{\circ}\text{C}$	Not specified (typically ambient)
<b>Run Time</b>	10 min	<17 min
<b>Linearity Range</b>	2.38 - 7.13 $\mu\text{g}/\text{mL}$ [3]	Specific range not provided, but method was validated as linear [4].

## Experimental Protocols

### 3.1. Reversed-Phase UPLC Method for Topical Formulations [3]

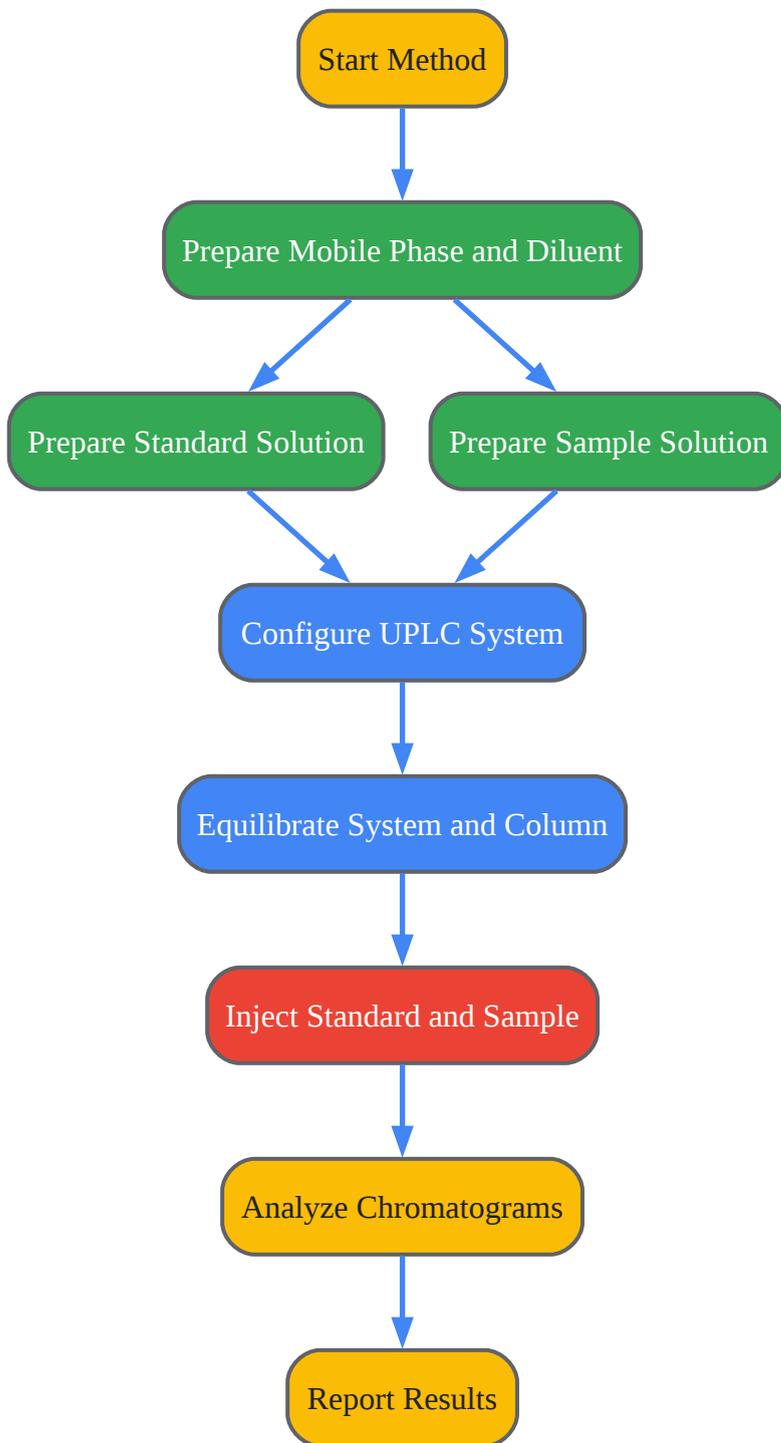
This fast, stability-indicating method is ideal for quality control and stability studies.

- **Materials:**

- **Mobile Phase:** Prepare triethylamine buffer by adding about 1.5 mL of triethylamine to 1000 mL of water. Adjust the pH to **2.5** with orthophosphoric acid. Mix this buffer, tetrahydrofuran (THF), and methanol in a **665:35:300** (v/v/v) ratio. Filter through a 0.22  $\mu\text{m}$  membrane and degas.
- **Diluent:** Methanol and water in a **45:55** (v/v) ratio.

- **Standard Solution:** Dissolve an appropriate amount of **Propylparaben Sodium** in diluent to achieve a concentration within the linear range (e.g., ~4.5 µg/mL).
- **Sample Solution:** Accurately weigh a sample equivalent to the expected drug content and transfer to a volumetric flask. For a gel, disperse and sonicate in diluent for about 15 minutes. Make up to volume with diluent, centrifuge, and filter through a **0.2 µm Nylon syringe filter** before injection.
- **Chromatographic System:**
  - **Column:** Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
  - **Mode:** Isocratic
  - **Flow Rate:** 0.40 mL/min
  - **Detection:** 252 nm
  - **Temperature:** 40 °C
  - **Injection Volume:** 2 µL

The following workflow outlines the complete analytical process:



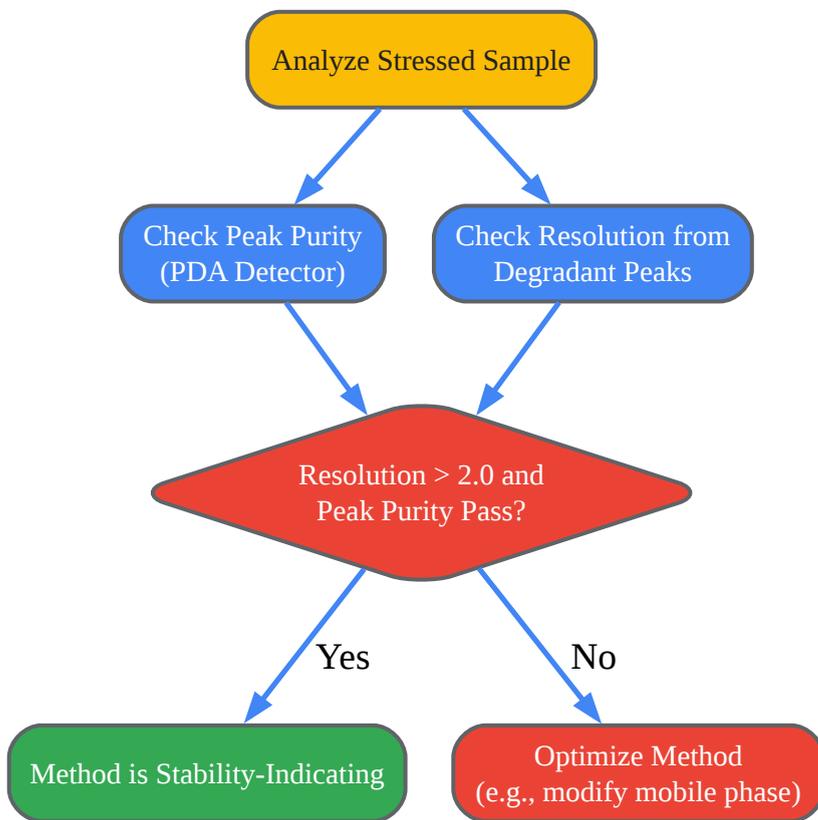
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### 3.2. Forced Degradation Studies (Stress Testing)

Forced degradation is critical for demonstrating the stability-indicating nature of the method [3]. The diagram below illustrates the decision pathway for interpreting degradation results.

**• Protocol:**

- Expose the drug product (e.g., gel or emulgel) to various stress conditions.
- **Acidic Hydrolysis:** Treat sample with 0.1 M HCl at room temperature for 30 minutes, then neutralize.
- **Basic Hydrolysis:** Treat sample with 0.1 M NaOH at room temperature for 30 minutes, then neutralize.
- **Oxidative Degradation:** Treat sample with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 30 minutes.
- **Thermal Degradation:** Expose solid sample or formulation to 105°C for 6 hours.
- **Photolytic Degradation:** Expose sample to UV light (e.g., 1.2 million lux hours).
- After stress, prepare samples per the method and analyze. The method is considered valid if there is **no interference** from degradation peaks with the main **Propylparaben Sodium** peak, and the peak purity tests (e.g., via PDA detector) are satisfactory.



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## Method Validation Parameters & Acceptance Criteria

The following table outlines the key validation parameters and typical acceptance criteria based on ICH guidelines [3].

- **Table 2: Method Validation Parameters**

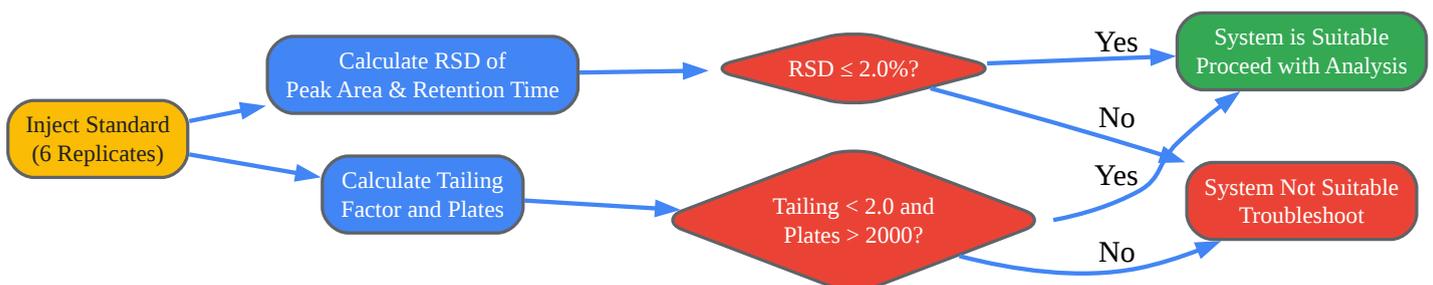
Parameter	Protocol Summary	Acceptance Criteria
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| **System Suitability** | Inject 6 replicates of standard solution. | **RSD of peak area & retention time:  $\leq 2.0\%$**   
**Theoretical plates:  $>2000$**  **Tailing factor:  $<2.0$**  [3] | | **Specificity** | Verify no interference from blank, placebo, and degradants. | Peak purity of **Propylparaben Sodium** should pass (e.g., purity angle  $<$  purity threshold). | | **Linearity** | Prepare standard solutions at 5+ concentration levels (e.g., 50-150% of target). | **Correlation coefficient ( $r$ )  $> 0.999$**  [3] | | **Accuracy (Recovery)** | Spike known amounts of analyte into placebo at 50%, 100%, and 150% levels (n=3 each). | **Mean Recovery: 98.0 - 102.0%** [3] | | **Precision** | **Repeatability:** Analyze 6 independent sample preparations at 100% concentration. **Intermediate Precision:** Perform on different day/different analyst. | **RSD:  $\leq 2.0\%$**  [3] | | **Robustness** | Deliberately vary method parameters (e.g., flow rate  $\pm 0.05$  mL/min, temp  $\pm 2^\circ\text{C}$ , pH  $\pm 0.2$ ). | The method should remain unaffected by small variations. |

## System Suitability Test

This is a critical test to ensure the chromatographic system is performing adequately before and during analysis. The following diagram shows the logical checks for this test.

- **Procedure:** Inject the standard solution (e.g.,  $\sim 4.5$   $\mu\text{g/mL}$  of **Propylparaben Sodium**) in six replicates. Calculate the required parameters from the resulting chromatograms [3].



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## References

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